molecular formula C26H34O7 B1254747 Scillirosidin CAS No. 507-59-5

Scillirosidin

Cat. No. B1254747
CAS RN: 507-59-5
M. Wt: 458.5 g/mol
InChI Key: SOJXCEWHLPYBAF-KDVWZPTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scillirosidin is a steroid lactone that is bufanolide bearing hydroxy substituents at the 3beta-, 8- and 14beta-positions, a 6beta-acetoxy group and an aromatised pyrone in place of the tetrahydropyrone moiety at the 17-position. It is a steroid lactone and an 8-hydroxy steroid. It derives from a bufanolide.

Scientific Research Applications

Bufadienolides and Steroidal Sapogenins

Scillirosidin is a compound identified in the study of bufadienolides and steroidal sapogenins from Urginea sanguinea. The research revealed the isolation and identification of scillirosidin among other compounds, contributing to the understanding of the chemical composition of this species (Krenn et al., 1993).

Rodenticide Research

Scillirosidin's application in rodenticides was investigated in a study where Lactobacillus acidophilus was used to convert the bitter glucoside scilliroside into its aglycon scillirosidin. The research explored scillirosidin's effectiveness in rodent control, demonstrating its potent toxicity to female rats (Verbiscar et al., 1989).

Cerebrovascular Research

A study on cerebrovascular alterations involved the use of scillirosidin, among other substances, to explore their effects on the vascular system of the brain. The research provided insights into the impact of scillirosidin on cerebral blood flow and vascular structures (Wolff et al., 2004).

Structural Elucidation in Phytochemistry

Research on Urginea maritima from Egypt isolated various bufadienolides, including scillirosidin. This study contributed to the structural elucidation of natural compounds in phytochemistry, enhancing the understanding of the chemical diversity in plant species (Kopp et al., 1996).

properties

CAS RN

507-59-5

Product Name

Scillirosidin

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

[(3S,6R,8S,9R,10R,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate

InChI

InChI=1S/C26H34O7/c1-15(27)33-20-13-25(30)21(23(2)9-6-17(28)12-19(20)23)8-10-24(3)18(7-11-26(24,25)31)16-4-5-22(29)32-14-16/h4-5,12,14,17-18,20-21,28,30-31H,6-11,13H2,1-3H3/t17-,18+,20+,21+,23-,24+,25-,26+/m0/s1

InChI Key

SOJXCEWHLPYBAF-KDVWZPTCSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O)C)O

SMILES

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O

Canonical SMILES

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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